REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[Al+3].[Cl-].[Cl-].[Cl-].ClC[CH2:16][C:17](Cl)=[O:18].Cl[CH2:21][Cl:22]>>[Cl:22][CH2:21][C:17](=[O:18])[CH2:16][C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][CH2:3][C:4]=2[CH:9]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
O1CCC2=C1C=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise, while the internal temperature
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 5° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC=1C=CC2=C(CCO2)C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.2% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |